molecular formula C24H19NO3 B105454 Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester CAS No. 18039-18-4

Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester

Cat. No. B105454
CAS RN: 18039-18-4
M. Wt: 369.4 g/mol
InChI Key: QQKFUTGTZXPBGA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester, also known as MBOA-Me, is a synthetic compound that belongs to the class of benzoxazole derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical and physical properties.

Mechanism Of Action

The exact mechanism of action of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the inflammatory response and tumor growth. It has also been shown to activate various signaling pathways that are involved in the regulation of cell growth and survival.

Biochemical And Physiological Effects

Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and reduce the growth of tumors. Additionally, it has been shown to have antioxidant properties and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in lab experiments is its unique chemical and physical properties. It is stable, soluble in organic solvents, and can be easily synthesized. However, one of the limitations of using Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester.

Future Directions

There are several future directions for the study of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester. One potential direction is the development of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester derivatives with improved pharmacological properties. Another potential direction is the study of the mechanism of action of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in more detail. Additionally, the potential use of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
In conclusion, Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It has anti-inflammatory, antitumor, and antioxidant properties, and has been shown to have potential use in the treatment of neurodegenerative diseases. While it has advantages for lab experiments, it is important to use appropriate safety measures when handling Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester. There are several future directions for the study of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester, including the development of Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester derivatives and the study of its mechanism of action in more detail.

Synthesis Methods

Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester can be synthesized through a multi-step process involving the reaction of 5-methyl-2-benzoxazole with phenylacetic acid, followed by the reaction of the resulting product with methyl iodide and sodium hydride. The final product is obtained by reacting the intermediate product with 4-bromo-2-(4-methylphenyl)but-3-en-2-one in the presence of a palladium catalyst.

Scientific Research Applications

Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

18039-18-4

Product Name

Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate

InChI

InChI=1S/C24H19NO3/c1-16-3-14-22-21(15-16)25-23(28-22)19-10-6-17(7-11-19)4-5-18-8-12-20(13-9-18)24(26)27-2/h3-15H,1-2H3

InChI Key

QQKFUTGTZXPBGA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(=O)OC

Other CAS RN

18039-18-4

Origin of Product

United States

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